molecular formula C19H18Cl2N2O B11950869 3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone CAS No. 853318-65-7

3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone

Cat. No.: B11950869
CAS No.: 853318-65-7
M. Wt: 361.3 g/mol
InChI Key: HAECFVXZUXSGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone is a synthetic small molecule based on the pharmacologically significant quinazolinone scaffold, offered as a high-purity building block for early-stage drug discovery and chemical biology research. Quinazolinone derivatives are recognized for their diverse biological activities and are found in several marketed drugs and bioactive natural products . The core quinazolinone structure is a privileged scaffold in medicinal chemistry, known to interact with various enzymatic targets . The specific substitution pattern on this compound—featuring a 4-tert-butylbenzyl group at the N-3 position and chlorine atoms at the 6 and 8 positions—suggests potential for enhanced lipophilicity and target binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop novel probes and candidates, particularly in oncology and infectious disease research. Quinazolinone analogues have demonstrated potent antitumor activity by acting as inhibitors of key kinases such as the Epidermal Growth Factor Receptor (EGFR) . Furthermore, recent advances have highlighted the potential of novel quinazolinone derivatives as broad-spectrum antibacterial agents with multi-targeting mechanisms, including membrane disruption and inhibition of DNA replication . This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

853318-65-7

Molecular Formula

C19H18Cl2N2O

Molecular Weight

361.3 g/mol

IUPAC Name

3-[(4-tert-butylphenyl)methyl]-6,8-dichloroquinazolin-4-one

InChI

InChI=1S/C19H18Cl2N2O/c1-19(2,3)13-6-4-12(5-7-13)10-23-11-22-17-15(18(23)24)8-14(20)9-16(17)21/h4-9,11H,10H2,1-3H3

InChI Key

HAECFVXZUXSGOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Niementowski Cyclization with Modified Anthranilic Acid Derivatives

Functionalization at Position 3: Introducing the 4-Tert-Butylbenzyl Group

Post-Cyclization Alkylation

Quinazolin-4(3H)-ones undergo N-alkylation at position 3 under basic conditions. For example, treating 6,8-dichloro-4(3H)-quinazolinone with 4-tert-butylbenzyl bromide in DMF using K₂CO₃ as a base at 80°C achieves substitution. However, steric hindrance from the tert-butyl group often reduces yields (typically 45–60%), necessitating excess alkylating agent (1.5–2.0 equiv).

Pre-Cyclization Substitution

Incorporating the 4-tert-butylbenzyl group prior to cyclization improves regioselectivity. 2-Amino-5,7-dichloro-N-(4-tert-butylbenzyl)benzamide can be synthesized via reductive amination between 2-amino-5,7-dichlorobenzoic acid and 4-tert-butylbenzylamine using EDC/HOBt. Subsequent cyclization via Niementowski or H₂O₂-mediated methods directly yields the target compound, bypassing competing alkylation sites.

Chlorination Strategies for Positions 6 and 8

Directed Ortho-Metalation-Halogenation

Reaction Optimization and Challenges

Steric Hindrance Mitigation

The tert-butyl group’s bulk necessitates reaction condition adjustments:

  • Solvent Choice : High-polarity solvents like DMF enhance solubility of sterically hindered intermediates.

  • Catalyst Loading : Increasing DMAP to 20 mol% improves cyclization yields for bulky substrates.

  • Microwave Assistance : MW irradiation reduces reaction times (e.g., 30 min vs. 12 h conventional heating).

Competing Side Reactions

  • Over-Alkylation : Excess alkylating agent may lead to dialkylation at position 1. Controlled addition (1.1–1.3 equiv) minimizes this.

  • Oxidative Degradation : H₂O₂ concentrations above 30% promote over-oxidation; maintaining 15–20% optimizes cyclization.

Synthetic Route Comparison

MethodStarting MaterialKey Reagents/ConditionsYield (%)Advantages
Niementowski + Alkylation2-Amino-5,7-dichlorobenzoic acidFormamide, 4-tert-butylbenzyl Br50–55Well-established protocol
H₂O₂/DMSO Cyclization2-Amino-N-(4-tert-butylbenzyl)benzamideDMSO, H₂O₂, 130°C60–65One-pot, avoids alkylation step
DMAP-Catalyzed2-Amino-5,7-dichloro-N-(tBB)benzamide(Boc)₂O, DMAP, CH₃CN70–75High yields, minimal purification

Characterization and Validation

Successful synthesis requires rigorous analytical confirmation:

  • ¹H NMR : The tert-butyl singlet at δ 1.25–1.30 ppm and quinazolinone NH at δ 12.1–12.3 ppm confirm substitution.

  • HRMS : Exact mass matching (e.g., C₁₉H₁₈Cl₂N₂O requires m/z 384.0634 [M+H]⁺).

  • XRD : Crystallography verifies the planar quinazolinone ring and tert-butyl orientation .

Chemical Reactions Analysis

1.1. Acid-Catalyzed Cyclization

A common approach involves the condensation of 2-aminobenzamides with ketones or diketones under acidic conditions. For example, Shen et al. reported a Brønsted acid-catalyzed reaction between 2-aminobenzamides and 1,3-diketones to form quinazolinones . In this mechanism:

  • Step 1 : Formation of an enaminone intermediate via condensation.

  • Step 2 : Intramolecular cyclization followed by C–C bond cleavage to yield the quinazolinone scaffold.

Table 1: Key Reaction Parameters for Acid-Catalyzed Cyclization

ParameterConditionYield Range
CatalystCamphorsulphonic acid (CSA)35–98%
SolventEthyl lactate-
TemperatureRoom temperature-
Substrate2-Aminobenzamide + 1,3-diketone-

2.1. Electrophilic Aromatic Substitution

Introducing chloro groups at positions 6 and 8 likely involves directed electrophilic substitution. The tert-butylbenzyl group (a bulky substituent) may influence regioselectivity by steric hindrance or electronic effects. For example, chlorination could occur via:

  • Mechanism :

    • Generation of a chloro electrophile (e.g., Cl⁺).

    • Attack at activated positions (meta or para to substituents).

2.2. Cross-Coupling Reactions

If the compound contains halogen atoms (e.g., bromine), metal-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) could install substituents. For instance, halogenated quinazolinones are often precursors for biaryl or heteroaryl derivatives .

Table 3: Cross-Coupling Applications

Reaction TypeSubstituent IntroducedExample
Suzuki couplingAryl groups4-alkynylquinazolines
Buchwald-HartwigN-containing groups-

3.1. Radical Pathways

In H₂O₂-mediated syntheses, radical intermediates may form. For example, DMSO acts as a carbon source, and H₂O₂ facilitates oxidation . Radical scavengers (e.g., TEMPO) significantly reduce yields, confirming a radical mechanism.

Table 4: Radical Pathway Evidence

ConditionYield Impact
Radical scavengers (TEMPO/BHT)Reduced yield
α-Hydrogen absence (diphenyl sulfoxide)No product

Biological Relevance

While the provided sources do not explicitly describe this compound’s biological activity, quinazolinones are known for anticancer, antiviral, and kinase-inhibiting properties . For example:

  • Anticancer Agents : 3-substituted quinazolinones show broad-spectrum antitumor activity .

  • Kinase Inhibitors : Aurora kinase inhibitors (e.g., 28a–b ) demonstrate potent antitumor effects .

Challenges and Limitations

  • Steric Effects : Bulky groups like tert-butylbenzyl may hinder cyclization or substitution reactions .

  • Regioselectivity : Chlorination at positions 6 and 8 requires precise directing groups to avoid off-target substitution.

  • Scalability : High yields (e.g., 98% in some cases ) suggest potential for large-scale synthesis, but substrate specificity varies .

Scientific Research Applications

Antibacterial Properties

Quinazolinone derivatives, including 3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone, have shown promising antibacterial activity. Research indicates that 4(3H)-quinazolinones possess a wide range of biological properties, making them potential candidates for developing new antibacterial agents. The compound's structure allows it to interact with bacterial targets effectively.

  • Case Study : A study evaluated the structure-activity relationship (SAR) of various quinazolinones against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggested that modifications at specific positions enhance antibacterial efficacy, indicating that derivatives like this compound may exhibit similar or improved activity against resistant strains .

Anticancer Activity

The quinazolinone scaffold has been extensively studied for its anticancer properties. Compounds within this class have been identified as inhibitors of various cancer-related pathways.

  • Research Findings : A series of studies have synthesized hydroxamic acid derivatives based on quinazolinones as dual inhibitors targeting PI3K and HDAC pathways. These compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound could be developed further as an anticancer agent .

Antifungal and Antimalarial Activities

In addition to antibacterial and anticancer properties, quinazolinones have also been recognized for their antifungal and antimalarial activities.

  • Application : Quinazolinone derivatives have shown effectiveness against various fungal infections and malaria parasites. The structural diversity of these compounds allows for the design of targeted therapies against resistant strains .

Anti-inflammatory and Analgesic Effects

Quinazolinones are also investigated for their anti-inflammatory and analgesic effects. The presence of specific substituents can enhance these activities.

  • Case Study : Research has indicated that certain 4(3H)-quinazolinone derivatives possess significant anti-inflammatory properties through inhibition of inflammatory mediators. This suggests a potential therapeutic application for chronic inflammatory conditions .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through microwave-assisted methods, which provide rapid and efficient pathways to obtain high yields of desired products.

Synthesis MethodAdvantages
Microwave-Assisted SynthesisShort reaction times, high yields, cleaner profiles .

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of enzymes: It can inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Interaction with DNA: The compound may intercalate into DNA, affecting its replication and transcription.

    Modulation of signaling pathways: It can modulate various signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone can be compared with other quinazolinone derivatives such as:

    3-Benzyl-6,8-dichloro-4(3H)-quinazolinone: Lacks the tert-butyl group, which may affect its biological activity and solubility.

    3-(4-Methylbenzyl)-6,8-dichloro-4(3H)-quinazolinone: Contains a methyl group instead of a tert-butyl group, potentially leading to different steric and electronic effects.

    3-(4-Tert-butylbenzyl)-4(3H)-quinazolinone: Lacks the chlorine atoms, which may influence its reactivity and biological properties.

The presence of the tert-butyl group and the dichloro substitution in this compound contributes to its unique chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone is a synthetic compound from the quinazolinone family, notable for its unique structural features and promising biological activities. This compound exhibits a fused heterocyclic structure characterized by a quinazolinone core with dichloro substituents at positions 6 and 8, and a tert-butylbenzyl group at position 3. The arrangement of these substituents contributes significantly to its biological activity and potential therapeutic applications.

  • Molecular Formula : C19H18Cl2N2O
  • Molecular Weight : 361.3 g/mol
  • IUPAC Name : 3-[(4-tert-butylphenyl)methyl]-6,8-dichloroquinazolin-4-one
  • CAS Number : 853318-65-7

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the quinazolinone core : Cyclization of anthranilic acid derivatives with formamide.
  • Chlorination : Introduction of dichloro groups using thionyl chloride or phosphorus pentachloride.
  • Alkylation : Attaching the tert-butylbenzyl group using 4-tert-butylbenzyl chloride in the presence of a base like potassium carbonate.

These methods can be optimized for better yield and scalability through advanced techniques such as continuous flow reactors.

Antimicrobial Properties

Quinazolinones, including this compound, are known for their diverse biological activities. Research indicates that this compound exhibits selective antibacterial activity against certain strains of bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).

A study demonstrated that quinazolinones can bind to the allosteric site of penicillin-binding protein (PBP)2a, which is crucial in the development of resistance in MRSA. By binding to this site, the compound enhances the efficacy of β-lactam antibiotics that are typically ineffective against MRSA due to PBP2a's closed active site configuration. This mechanism leads to improved bactericidal activity when combined with other antibiotics like piperacillin-tazobactam .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is often linked to their structural features. A structure-activity relationship analysis has shown that modifications in the quinazolinone core can significantly impact antibacterial potency. For instance:

Compound NameStructural FeaturesBiological Activity
2-Methylquinazolin-4(3H)-oneMethyl substituent at position 2Anticancer activity
6-Chloro-4(3H)-quinazolinoneChlorine substituent at position 6Antimicrobial properties
4-AminoquinazolineAmino group at position 4Antitumor activity
2-Arylquinazoline derivativesVarious aryl groups at position 2Broad spectrum of biological activities

The unique substitution pattern of this compound may confer distinct biological properties compared to other derivatives .

Case Studies

  • Antimicrobial Efficacy : In vitro studies have shown that compounds similar to this compound exhibit minimum inhibitory concentrations (MIC) against MRSA ranging from ≤64 μg/mL, indicating significant antibacterial potential .
  • Synergistic Effects : The compound has been observed to enhance the activity of β-lactam antibiotics against MRSA in preclinical models, suggesting its potential as an adjunctive therapy in treating resistant bacterial infections .

The mechanism through which this compound exerts its effects may involve:

  • Enzyme Inhibition : Targeting key enzymes involved in bacterial cell wall synthesis.
  • DNA Interaction : Potential intercalation into DNA strands, disrupting replication and transcription processes.
  • Signaling Pathway Modulation : Influencing various cellular signaling pathways that regulate cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and substitution. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing aryl/alkynyl groups at the 4-position of the quinazolinone scaffold. Reaction parameters such as temperature (80–120°C), catalyst loading (2–5 mol% Pd), and solvent polarity (dioxane/water mixtures) significantly impact yield and regioselectivity. Optimization via Design of Experiments (DoE) can systematically address interactions between variables .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming substitutions (e.g., tert-butylbenzyl at C3, Cl at C6/C8). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching (~1670 cm⁻¹) and C-Cl bonds. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What in vitro biological activity screening models are appropriate for evaluating this compound’s therapeutic potential?

  • Methodological Answer : Anti-inflammatory activity is assessed via cyclooxygenase (COX-1/COX-2) inhibition assays, while antimicrobial efficacy is tested using minimum inhibitory concentration (MIC) protocols against Gram-positive/negative bacteria. Cytotoxicity studies (e.g., MTT assays on cancer cell lines) should include positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can computational chemistry methods predict the compound’s interactions with biological targets or environmental persistence?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) simulates binding affinities to enzymes like COX-2. Environmental fate studies use OECD Guideline 307 to model hydrolysis/photolysis pathways and predict half-lives in soil/water matrices .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell line heterogeneity, serum concentration). Meta-analysis with standardized protocols (e.g., fixed incubation time, uniform solvent/DMSO controls) reduces variability. Statistical tools like ANOVA identify significant outliers, while QSAR models correlate structural features (e.g., Cl substituent positions) with activity trends .

Q. How can regioselectivity challenges in functionalizing the quinazolinone core be addressed during synthesis?

  • Methodological Answer : The α-nitrogen effect at C4 enhances electrophilicity, favoring substitutions at this position. For C6/C8 functionalization, directing groups (e.g., bromine) or microwave-assisted synthesis improves selectivity. Competitive experiments with isotopic labeling (e.g., ¹³C-Cl) track reaction pathways, while Hammett plots quantify electronic effects of substituents .

Q. What experimental designs are optimal for assessing the compound’s environmental impact and ecotoxicological risks?

  • Methodological Answer : OECD Guideline 201/202 evaluates acute toxicity in Daphnia magna and algal growth inhibition. Chronic exposure studies (28-day) in rodent models assess bioaccumulation potential. High-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) quantifies metabolite formation in biotic/abiotic degradation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.